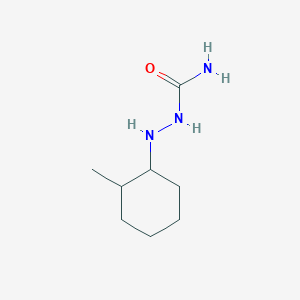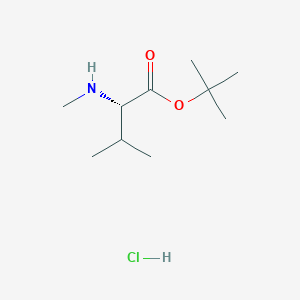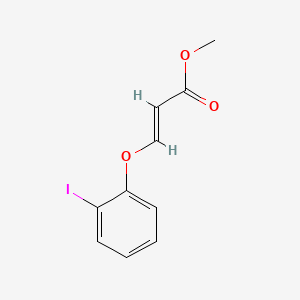![molecular formula C13H17BrN2O3 B14010012 [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.1897 . This compound is characterized by its unique structure, which includes a brominated aniline group and a nitro group attached to a cyclopentyl ring. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol involves several steps. One common synthetic route includes the bromination of aniline, followed by nitration to introduce the nitro group. The resulting compound is then reacted with cyclopentylmethanol under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated aniline group can interact with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol can be compared with other similar compounds, such as:
[cis-3-[(5-Chloro-2-nitro-anilino)methyl]cyclopentyl]methanol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and interactions.
[cis-3-[(5-Bromo-2-amino-anilino)methyl]cyclopentyl]methanol: This compound has an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C13H17BrN2O3 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
[(1R,3S)-3-[(5-bromo-2-nitroanilino)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C13H17BrN2O3/c14-11-3-4-13(16(18)19)12(6-11)15-7-9-1-2-10(5-9)8-17/h3-4,6,9-10,15,17H,1-2,5,7-8H2/t9-,10+/m0/s1 |
Clave InChI |
XSGKKMBCMURUEJ-VHSXEESVSA-N |
SMILES isomérico |
C1C[C@H](C[C@H]1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO |
SMILES canónico |
C1CC(CC1CNC2=C(C=CC(=C2)Br)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


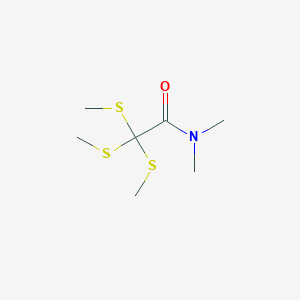

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
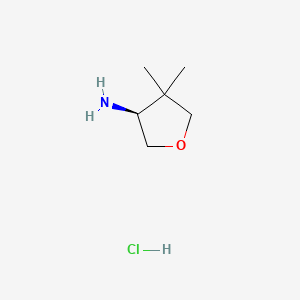
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
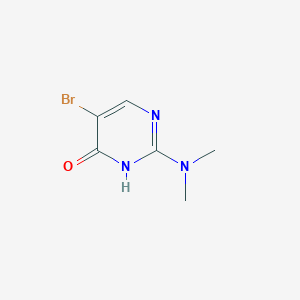

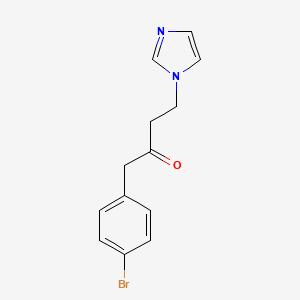
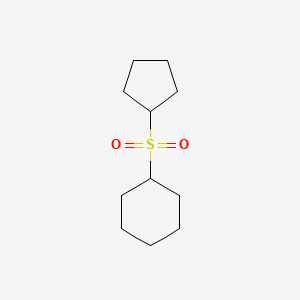

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
